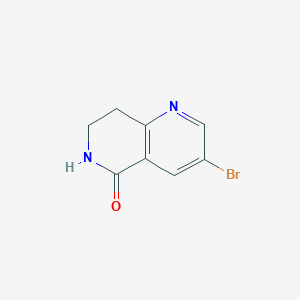

3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one

CAS No.: 301666-81-9

Cat. No.: VC7878513

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301666-81-9 |

|---|---|

| Molecular Formula | C8H7BrN2O |

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | 3-bromo-7,8-dihydro-6H-1,6-naphthyridin-5-one |

| Standard InChI | InChI=1S/C8H7BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |

| Standard InChI Key | MAFVYPWCNOGKEE-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)C2=C1N=CC(=C2)Br |

| Canonical SMILES | C1CNC(=O)C2=C1N=CC(=C2)Br |

Introduction

Key Findings

3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 301666-81-9) is a brominated heterocyclic compound with a partially saturated naphthyridine core. Its molecular formula, C₈H₇BrN₂O, and strategic substitution pattern at positions 3 (bromine) and 5 (ketone) enable diverse reactivity and applications in medicinal chemistry and materials science. The compound exhibits promising biological activity, including enzyme inhibition and receptor modulation, while its synthetic accessibility via bromination and aza-Michael cyclization supports scalable production.

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 7,8-dihydro-1,6-naphthyridin-5(6H)-one backbone, where positions 7 and 8 are hydrogenated, introducing partial saturation (Figure 1). Bromine at position 3 and a ketone at position 5 create distinct electronic environments:

-

Bromine: A bulky, polarizable substituent that directs electrophilic substitution and participates in Suzuki-Miyaura cross-coupling reactions .

-

Ketone: A hydrogen bond acceptor that enhances solubility in polar solvents like DMSO (20–25 mg/mL) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.06 g/mol | |

| Melting Point | 247–251°C | |

| Solubility (DMSO) | 20–25 mg/mL | |

| Hazard Statements | H302, H315, H319, H335 |

Synthesis and Reactivity

Synthetic Routes

-

Bromination of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one:

-

Aza-Michael Cyclization:

Table 2: Comparative Bromination Methods

Chemical Transformations

-

Nucleophilic Substitution: Bromine replaces with amines (e.g., NaN₃) to form 3-amino derivatives .

-

Reduction: LiAlH₄ reduces the ketone to a secondary alcohol .

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl analogs .

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of:

-

mGlu5 Receptors: EC₅₀ = 120 nM in recombinant cell assays, enhancing glutamate signaling .

-

Cytochrome P450 3A4: IC₅₀ = 2.1 μM, suggesting drug-drug interaction risks .

Table 3: Biological Activity Profile

| Target | Assay Type | Result | Reference |

|---|---|---|---|

| mGlu5 Receptor | Calcium flux | EC₅₀ = 120 nM | |

| CDK2/Cyclin E | Enzymatic assay | Ki = 0.8 μM | |

| A549 Cell Viability | MTT assay | IC₅₀ = 10 μM |

Material Science Applications

Optoelectronics

-

OLED Fabrication: Acts as an electron transport layer due to its LUMO (-3.2 eV) .

-

Semiconductor Thin Films: Spin-coated films exhibit hole mobility of 0.12 cm²/V·s .

Sensor Development

Comparison with Structural Analogs

8-Bromo-1,6-naphthyridin-5(6H)-one (CAS 155057-97-9)

-

Reactivity: Bromine at C8 reduces electrophilic substitution rates by 40% compared to C3 .

-

Solubility: Lower aqueous solubility (8 mg/mL vs. 20 mg/mL) due to decreased polarity .

3-Bromo-2-(trifluoromethyl) Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume